3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole
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Overview
Description
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound characterized by the presence of a silicon atom within a dibenzosilole framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic electronics.
Preparation Methods
The synthesis of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-diphenyl-5H-dibenzo[b,d]silole. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .
Chemical Reactions Analysis
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such transformations under suitable conditions, similar to other organosilicon compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole has several scientific research applications:
Organic Electronics: This compound is used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-transporting properties.
Materials Science: It is employed in the development of novel polymers and copolymers with enhanced thermal and mechanical properties.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Pharmaceutical Research: While not extensively studied in this field, its structural analogs are investigated for potential biological activities and drug development.
Mechanism of Action
The mechanism of action of 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole in its applications is primarily related to its electronic properties. In organic electronics, it acts as an electron-transporting material, facilitating the movement of electrons through the device. The silicon atom within the dibenzosilole framework contributes to the compound’s stability and electronic characteristics, making it an effective component in electronic devices .
Comparison with Similar Compounds
Similar compounds to 3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole include:
3,7-dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: This compound has two bromine atoms and methyl groups, which can alter its reactivity and electronic properties.
5H-dibenzo[b,d]silole, 3-bromo-7-chloro-5,5-dimethyl-: The presence of both bromine and chlorine atoms introduces additional sites for substitution reactions and can influence the compound’s overall reactivity.
5H-dibenzo[b,d]silole, 5-(3-bromophenyl)-5-phenyl-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of phenyl groups, which contribute to its stability and suitability for various applications in materials science and organic electronics.
Properties
Molecular Formula |
C24H17BrSi |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-bromo-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17BrSi/c25-18-15-16-22-21-13-7-8-14-23(21)26(24(22)17-18,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17H |
InChI Key |
BJFTYYVNFMKISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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